molecular formula C19H19NO5 B2852438 N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide CAS No. 2309803-09-4

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B2852438
CAS No.: 2309803-09-4
M. Wt: 341.363
InChI Key: JACCWHMYNKVBCB-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide is a synthetic chemical compound designed for research and development purposes. It features a unique molecular structure combining a 3,5-dimethoxybenzamide group with a 2,2-bis(furan-2-yl)ethylamine scaffold . The furan ring is a privileged structure in medicinal chemistry, frequently found in compounds with a broad spectrum of investigated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The ethylamine side chain serves as a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis and hit-to-lead optimization campaigns . The incorporation of the 3,5-dimethoxybenzoyl group is a strategic choice often employed to influence a compound's electronic properties and its ability to engage in interactions with biological targets. This compound is presented as a building block for researchers exploring new chemical spaces. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Specific mechanism of action and detailed pharmacological profile for this exact compound are areas for ongoing research. Researchers can utilize this chemical to develop derivatives or as a precursor in the synthesis of more complex molecules for various investigative purposes.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-14-9-13(10-15(11-14)23-2)19(21)20-12-16(17-5-3-7-24-17)18-6-4-8-25-18/h3-11,16H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACCWHMYNKVBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which includes the furan rings. This can be achieved through a series of reactions such as alkylation or acylation.

    Coupling Reaction: The intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include:

    Bulk Synthesis: Utilizing large reactors to carry out the coupling reaction under controlled conditions.

    Continuous Purification: Implementing continuous purification systems such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

    Quality Control: Employing rigorous quality control measures to monitor the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides; conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Alkylated derivatives

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Biochemistry: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,5-dimethoxy groups in the target compound differ from the 3,4-dimethoxy in 8w and 2,6-dimethoxy in isoxaben , which may alter electronic properties and binding affinity.

Biological Implications :

  • Fungal activity in LMM11 and 8w suggests benzamides with heterocyclic substituents (e.g., furan, oxadiazol) may target fungal pathways. The target compound’s bis-furan group could enhance such interactions .
  • Agricultural analogs like etobenzanid and isoxaben highlight the role of halogenation and alkoxy groups in environmental stability, a trait less relevant if the target compound is pharmaceutically oriented .

Solubility and Formulation :

  • LMM11 required solubilization in DMSO/Pluronic F-127 due to hydrophobicity . The target compound’s bis-furan ethyl group may similarly necessitate specialized formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Amidation : Reacting 3,5-dimethoxybenzoic acid derivatives (e.g., acyl chlorides) with a furan-containing amine under anhydrous conditions. Triethylamine or pyridine is used as a base to neutralize HCl byproducts .
  • Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction rate control. Temperature is maintained between 0–25°C to prevent side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the pure product. Yield optimization requires strict moisture control during sulfonation or coupling steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolve furan protons (δ 6.2–7.4 ppm) and methoxy groups (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer :

  • Solvent Selection : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or DCM. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .
  • Formulation Strategies : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility for pharmacokinetic studies .

Advanced Research Questions

Q. What molecular mechanisms potentially underlie its biological activity?

  • Methodological Answer :

  • Target Identification : Use surface plasmon resonance (SPR) or fluorescence polarization assays to screen for interactions with enzymes (e.g., cyclooxygenase) or receptors. The furan and benzamide moieties may engage in π-π stacking or hydrogen bonding .
  • Enzyme Inhibition : Preincubate the compound with target enzymes (e.g., proteases) and measure activity via fluorogenic substrates. Dose-response curves (IC₅₀) quantify potency .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Reproduce results across multiple cell lines (e.g., HEK293 vs. HepG2) under controlled oxygen levels (normoxic vs. hypoxic conditions) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability in efficacy .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Modification : Synthesize analogs with varied methoxy positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) or furan replacements (e.g., thiophene). Compare binding affinities via molecular docking (AutoDock Vina) .
  • Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric features with activity .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic buffers (pH 1–13). Monitor degradation via HPLC and identify byproducts with HRMS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using LC-MS/MS .

Q. What computational approaches can predict its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and bioavailability. Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration .
  • Docking Studies : Perform ensemble docking with flexible protein targets (e.g., GPCRs) to identify binding poses and affinity trends .

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